

Technical Guide: 5'-Guanidinonaltrindole Hydrochloride Structure-Activity Relationship

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Compound of Interest

Compound Name: *5'-Guanidinonaltrindole
(hydrochloride)*

Cat. No.: *B12409457*

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Executive Summary

5'-Guanidinonaltrindole (5'-GNTI) hydrochloride represents a pivotal case study in rational drug design, demonstrating how a single functional group modification can invert receptor selectivity and alter signaling bias. Originally derived from the delta-opioid receptor (DOR) antagonist Naltrindole (NTI), the addition of a guanidino group at the 5' position of the indole ring confers high affinity and selectivity for the kappa-opioid receptor (KOR).

This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of 5'-GNTI, detailing its chemical synthesis, molecular mechanism of action, and pharmacological profile. It highlights the critical "positional switch" where moving the guanidino group from the 5' to the 6' position transforms the ligand from a potent antagonist to a G-protein biased agonist.

Chemical Architecture & Synthesis[1]

The Scaffold: Naltrindole (NTI)

The core structure of 5'-GNTI is Naltrindole, a morphinan alkaloid fused with an indole ring. Naltrindole itself is a selective DOR antagonist. The "message" domain (tyramine moiety) binds the conserved opioid pocket, while the "address" domain (indole ring) confers subtype selectivity.

The "Kappa Address": 5'-Guanidine

The transformation of NTI into a KOR-selective ligand relies on the "Message-Address" concept.

- Modification: Introduction of a basic guanidino group at the 5' position of the indole system.
- Chemical Logic: The guanidinium cation acts as a specific "address" element that targets an acidic residue (Glu297) unique to the KOR transmembrane domain, which is absent or different in DOR and MOR (Mu-opioid receptor).

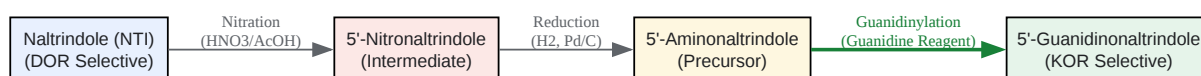
Synthesis Workflow

The synthesis of 5'-GNTI typically proceeds from Naltrindole via a three-step sequence involving nitration, reduction, and guanidinylation.

Protocol Overview:

- Nitration: Electrophilic aromatic substitution of Naltrindole using nitric acid in acetic acid to yield 5'-nitronaltrindole.
- Reduction: Catalytic hydrogenation ($H_2/Pd-C$) or chemical reduction ($SnCl_2$) of the nitro group to generate 5'-aminonaltrindole.
- Guanidinylation: Reaction of the primary amine with a guanidylating reagent (e.g., N,N'-di-Boc-N"-triflylguanidine or 1H-pyrazole-1-carboxamidine) followed by deprotection (if necessary) to yield 5'-guanidinonaltrindole.

Visualized Synthesis Pathway:



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Caption: Synthetic route transforming the DOR-selective Naltrindole into the KOR-selective 5'-GNTI via the critical guanidinylation step.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 5'-GNTI is defined by electrostatic interactions and regioisomerism.

The Electrostatic Anchor (Glu297)

Molecular modeling and mutagenesis studies suggest that the high affinity of 5'-GNTI for KOR is driven by a salt bridge between the protonated 5'-guanidinium group and Glutamate 297 (Glu297) located at the top of Transmembrane Helix 6 (TM6) of the KOR.

- DOR/MOR Contrast: The equivalent positions in DOR and MOR contain neutral or less accessible residues, preventing this high-affinity lock.

The Positional Switch: 5' vs. 6'

One of the most profound SAR findings in this series is the impact of the guanidine group's position on functional activity (efficacy).

Feature	5'-GNTI	6'-GNTI
Structure	Guanidine at C5' of indole	Guanidine at C6' of indole
Primary Target	KOR	KOR
Functional Activity	Antagonist	Biased Agonist
Signaling Bias	Blocks G-protein & Arrestin	Activates G-protein; No Arrestin
Mechanism	Stabilizes Inactive State	Stabilizes Active State (TM6 rotation)

Causality: The 5'-guanidine locks the receptor in an inactive conformation by tethering TM6 in a way that prevents the outward movement required for activation. Conversely, the 6'-guanidine

interacts with Glu297 in a manner that promotes or stabilizes the active conformation of TM6 [1, 2].

Pharmacological Profiling[2][3]

Binding Affinity and Selectivity

5'-GNTI exhibits sub-nanomolar affinity for KOR and significant selectivity over Mu and Delta receptors.

Table 1: Binding Profile of 5'-GNTI

Receptor Subtype	Ki (nM)	Selectivity Ratio (vs KOR)
Kappa (KOR)	0.18 ± 0.05	1
Mu (MOR)	36.9 ± 2.3	~200
Delta (DOR)	70.0 ± 0.3	~400

Data aggregated from Jones et al. (2000) and commercial datasheets [1, 3].

Functional Activity (Antagonism)

In functional assays (e.g., [35S]GTPyS binding or GPI smooth muscle twitch), 5'-GNTI acts as a potent competitive antagonist.

- pA2 (Schild Analysis): ~10.4 at KOR.
- Duration: Long-acting, potentially due to the stable salt bridge formation or membrane partitioning.

Experimental Protocols

To validate the SAR of 5'-GNTI, the following protocols are standard in the field.

Protocol A: [35S]GTPyS Binding Assay (Functional Antagonism)

Purpose: To determine the antagonist potency (K_e) of 5'-GNTI against a standard KOR agonist (e.g., U50,488).

- Membrane Preparation: Use CHO cells stably expressing human KOR. Homogenize in ice-cold Tris-HCl buffer.
- Incubation:
 - Mix membranes (10-20 μ g protein) with assay buffer (50 mM Tris-HCl, 3 mM $MgCl_2$, 100 mM NaCl, 0.2 mM EGTA, 10 μ M GDP).
 - Add [^{35}S]GTP γ S (0.1 nM).
 - Add varying concentrations of 5'-GNTI (1 pM - 1 μ M).
 - Add fixed concentration of agonist U50,488 (EC80 concentration).
- Reaction: Incubate at 30°C for 60 minutes.
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to K_e using the Cheng-Prusoff equation.

Protocol B: Calcium Mobilization Assay (Gq-coupled/Chimeric)

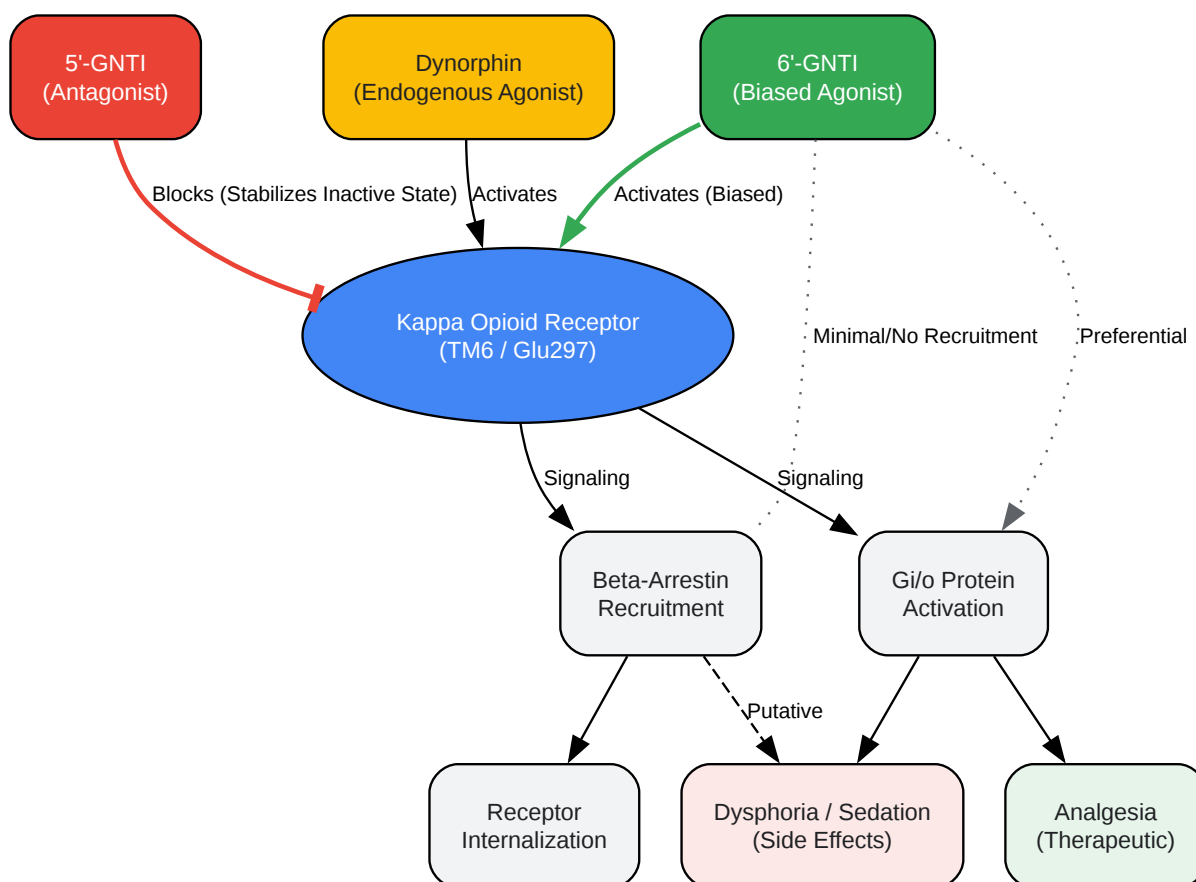
Purpose: High-throughput screening of functional activity.

- Cell Line: CHO-K1 cells co-expressing KOR and $G\alpha_{16}$ (promotes Calcium coupling).
- Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 1 hour at 37°C.
- Compound Addition: Add 5'-GNTI 15 minutes prior to agonist challenge.
- Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) upon addition of U50,488.

- Result: 5'-GNTI should dose-dependently inhibit the calcium spike induced by the agonist.

Mechanism of Action Visualization

The following diagram illustrates the KOR signaling pathway and the specific blockade point of 5'-GNTI compared to the biased agonism of its regioisomer.



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Caption: 5'-GNTI acts as a full antagonist blocking both G-protein and Arrestin pathways, whereas its regioisomer 6'-GNTI preferentially activates G-protein signaling.

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